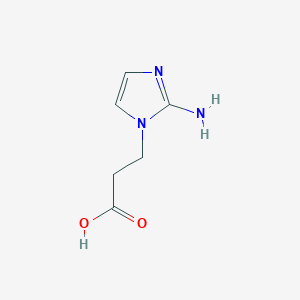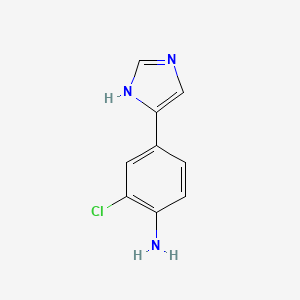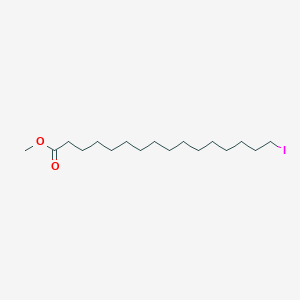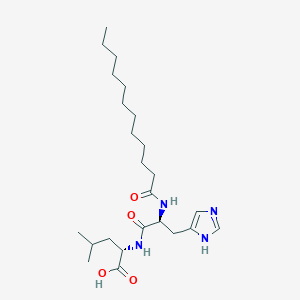
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position of the pyrazole ring and a methylbutanone group attached to the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one typically involves the reaction of 4-bromo-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 4-bromo-1H-pyrazole with 3-chloro-3-methylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylbutanone group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-(4-substituted-1H-pyrazol-1-yl)-3-methylbutan-2-one derivatives.
Oxidation: Formation of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid.
Reduction: Formation of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol.
Aplicaciones Científicas De Investigación
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1H-pyrazole
- 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of the methylbutanone group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
3-(4-bromopyrazol-1-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H11BrN2O/c1-6(12)8(2,3)11-5-7(9)4-10-11/h4-5H,1-3H3 |
Clave InChI |
UEILAUUPIYYLBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)N1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)



![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)

